3-Quinolinecarboxylic acid, 1-ethyl-6,8-difluoro-1,4-dihydro-4-oxo-
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Overview
Description
3-Quinolinecarboxylic acid, 1-ethyl-6,8-difluoro-1,4-dihydro-4-oxo- is a chemical compound with the molecular formula C12H9F2NO3 and a molecular weight of 253.2 g/mol . This compound is part of the quinolone family, known for its broad-spectrum antibacterial properties. It is characterized by the presence of a quinoline core structure, which is a fused ring system consisting of a benzene ring and a pyridine ring.
Preparation Methods
The synthesis of 3-Quinolinecarboxylic acid, 1-ethyl-6,8-difluoro-1,4-dihydro-4-oxo- typically involves multiple steps. One common method starts with the preparation of ethyl 2,4-dichloro-5-fluorobenzoylacetate, which undergoes cyclization and subsequent reactions to form the quinoline core . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functionalization processes. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Quinolinecarboxylic acid, 1-ethyl-6,8-difluoro-1,4-dihydro-4-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinolines.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Quinolinecarboxylic acid, 1-ethyl-6,8-difluoro-1,4-dihydro-4-oxo- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its use as a lead compound for developing new antibiotics.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 1-ethyl-6,8-difluoro-1,4-dihydro-4-oxo- involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the disruption of bacterial cell division and ultimately causing cell death .
Comparison with Similar Compounds
3-Quinolinecarboxylic acid, 1-ethyl-6,8-difluoro-1,4-dihydro-4-oxo- can be compared with other quinoline derivatives such as:
Ciprofloxacin: Another fluoroquinolone with similar antibacterial properties but different substitution patterns on the quinoline ring.
Norfloxacin: A quinolone with a similar mechanism of action but different pharmacokinetic properties.
Levofloxacin: A more potent fluoroquinolone with a broader spectrum of activity.
The uniqueness of 3-Quinolinecarboxylic acid, 1-ethyl-6,8-difluoro-1,4-dihydro-4-oxo- lies in its specific substitution pattern, which can influence its antibacterial activity and pharmacokinetic properties.
Properties
CAS No. |
101830-83-5 |
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Molecular Formula |
C12H9F2NO3 |
Molecular Weight |
253.20 g/mol |
IUPAC Name |
1-ethyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H9F2NO3/c1-2-15-5-8(12(17)18)11(16)7-3-6(13)4-9(14)10(7)15/h3-5H,2H2,1H3,(H,17,18) |
InChI Key |
LGXRYBWQPBHJIB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C(=CC(=C2)F)F)C(=O)O |
Origin of Product |
United States |
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